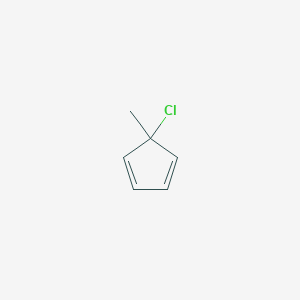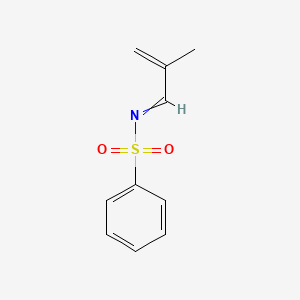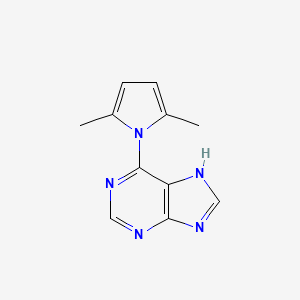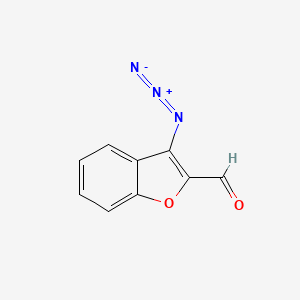![molecular formula C27H26O3 B14263069 4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran CAS No. 137124-87-9](/img/structure/B14263069.png)
4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran is a complex organic compound belonging to the class of cyclopenta[b]pyrans. This compound features a unique structure with ethoxy and cyclopropyl groups attached to a cyclopenta[b]pyran core, which is further substituted with phenyl groups. The compound’s intricate structure makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a cyclopropyl derivative, followed by its reaction with ethoxy-substituted phenyl compounds. The cyclization step often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired cyclopenta[b]pyran ring system .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
作用机制
The mechanism of action of 4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Cyclopenta[b]pyran derivatives: Compounds with similar cyclopenta[b]pyran cores but different substituents.
Phenyl-substituted pyrans: Compounds with phenyl groups attached to pyran rings.
Ethoxy-substituted cyclopropyl compounds: Compounds with ethoxy groups attached to cyclopropyl rings.
Uniqueness
4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran stands out due to its unique combination of ethoxy, cyclopropyl, and phenyl substituents on a cyclopenta[b]pyran core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
属性
CAS 编号 |
137124-87-9 |
|---|---|
分子式 |
C27H26O3 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
4-ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran |
InChI |
InChI=1S/C27H26O3/c1-3-28-23-18-24(27(15-16-27)29-4-2)30-26-22(20-13-9-6-10-14-20)17-21(25(23)26)19-11-7-5-8-12-19/h5-14,17-18H,3-4,15-16H2,1-2H3 |
InChI 键 |
MCWCEWQXNGZQGL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C2C(=CC(=C2OC(=C1)C3(CC3)OCC)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


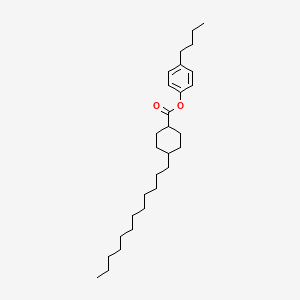
![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
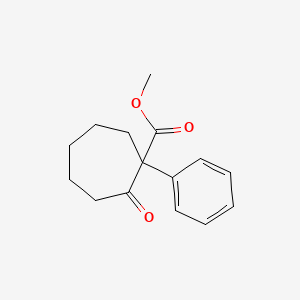
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)
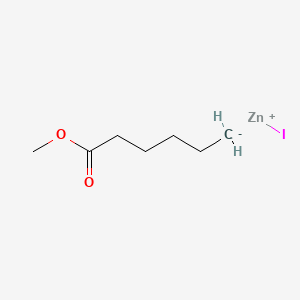
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
